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5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde

Cat. No.: B13716198
M. Wt: 215.09 g/mol
InChI Key: WGVLWAXYCFLFOR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Synthesis

Spirocyclic systems, characterized by two rings sharing a single common atom, are of considerable interest in modern organic chemistry. wikipedia.org This unique structural arrangement imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. nih.gov The conformational rigidity of spiro junctions can be advantageous in the design of bioactive molecules, as it can fix the spatial orientation of important substituents for optimal interaction with biological targets. nih.gov

The incorporation of spirocyclic scaffolds is a growing strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates, including potency, selectivity, and metabolic stability. chemrxiv.orgnih.gov These frameworks are found in numerous natural products and approved pharmaceuticals, underscoring their relevance. rsc.org The development of new synthetic methodologies to access diverse spirocyclic structures is an active area of research, driven by their potential applications in drug discovery and materials science. ingentaconnect.comresearchgate.netrsc.org

Table 1: Properties of the Parent Spiro[2.5]octane Scaffold

Property Value
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
IUPAC Name spiro[2.5]octane

Data sourced from PubChem and NIST WebBook. nih.govnist.govguidechem.com

Strategic Importance of Halogenated Alkenes as Synthetic Handles

Halogenated alkenes, also known as vinyl halides, are valuable intermediates in organic synthesis. The presence of a halogen atom on a carbon-carbon double bond creates a polarized bond, making the molecule more reactive than its corresponding simple alkene. rroij.com This reactivity allows vinyl halides to serve as versatile "synthetic handles" for the construction of more complex molecular architectures.

The carbon-halogen bond in these compounds is a key site for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. ncert.nic.in Processes such as the Suzuki, Stille, Heck, and Sonogashira reactions utilize vinyl halides to form new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. This capability is fundamental to modern synthetic chemistry, enabling the assembly of complex molecules from simpler, readily available starting materials. researchgate.net The ability to introduce both a halogen and another functional group across a double bond, known as halofunctionalization, further expands the synthetic utility of alkenes. rsc.org

Versatility of Aldehyde Functionalities in Complex Molecule Construction

The aldehyde group (–CHO) is one of the most versatile functional groups in organic chemistry. wikipedia.org It is characterized by a polar carbonyl group (C=O) where the carbon atom is electrophilic, making it susceptible to attack by a wide range of nucleophiles. msu.edu This reactivity is central to many fundamental carbon-carbon bond-forming reactions, including the aldol (B89426) reaction, the Wittig reaction, and Grignard reactions. researchgate.net

Aldehydes are considered important intermediates for the synthesis of complex organic molecules. msu.edu They can be readily oxidized to form carboxylic acids or reduced to primary alcohols. pharmacy180.com Furthermore, aldehydes react with amines to form imines (Schiff bases) and with alcohols to form acetals. wikipedia.orgmsu.edu The formation of acetals is a common strategy for protecting the aldehyde group during reactions targeting other parts of a molecule, as acetals are stable under neutral or basic conditions but can be easily converted back to the aldehyde with aqueous acid. msu.edu

Table 2: Common Reactions of the Aldehyde Functional Group

Reaction Type Reagent(s) Product Functional Group
Nucleophilic Addition Grignard Reagent (R-MgX), Organolithium (R-Li) Secondary Alcohol
Reduction NaBH₄, LiAlH₄ Primary Alcohol
Oxidation KMnO₄, CrO₃ Carboxylic Acid
Wittig Reaction Phosphonium Ylide (Ph₃P=CR₂) Alkene
Acetal Formation Alcohol (R-OH), Acid Catalyst Acetal

Contextualizing 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde within Advanced Organic Chemistry Research

The compound this compound is a highly functionalized molecule that embodies the principles discussed in the preceding sections. Its structure integrates three key synthetic features onto a single scaffold:

A Spiro[2.5]octene Core: This provides a rigid, three-dimensional framework, a desirable feature for creating molecules with specific spatial arrangements, particularly in the fields of medicinal chemistry and materials science.

A Vinyl Bromide Group: The bromo-substituted alkene is a prime functional group for engaging in a wide array of metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkyl, or alkynyl substituents at this position, facilitating the elaboration of the molecular structure.

An Aldehyde Functionality: Positioned adjacent to the vinyl bromide, the aldehyde group offers a rich platform for further chemical transformations. It can be used for chain extension, cyclization reactions, or conversion into numerous other functional groups.

The strategic placement of these functionalities makes this compound a potent and versatile building block in advanced organic synthesis. It serves as a precursor for the creation of a diverse library of complex spirocyclic compounds. Researchers can leverage the vinyl bromide for sophisticated coupling reactions while simultaneously or sequentially utilizing the aldehyde for nucleophilic additions or other conversions, enabling a modular and efficient approach to complex target molecules.

Strategies for Spiro[2.5]octene Core Formation

Cyclization Reactions for Spiro[2.5]octane-5,7-dione Synthesis

One of the common precursors to the spiro[2.5]octene core is spiro[2.5]octane-5,7-dione. This intermediate is valuable as it can undergo further modifications to introduce the desired functionalities. Several routes to synthesize this dione (B5365651) have been developed, often involving cyclization reactions. These methods, however, can present challenges from a chemical process standpoint, necessitating the development of more efficient and robust synthetic protocols. google.com

A general and scalable synthesis of spiro[2.5]octane-5,7-dione involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This approach is advantageous as it avoids the need for column chromatography in each step, making it suitable for larger-scale production. researchgate.net The use of diethyl acetonedicarboxylate under mild conditions has proven to be highly effective for constructing the 1,3-cyclohexanedione (B196179) skeleton. researchgate.net

Another documented four-step synthesis of spiro[2.5]octane-5,7-dione utilizes a Wittig reaction, followed by Michael/Claisen reactions, and subsequent hydrolysis and decarboxylation, starting from (1-ethoxycyclopropoxy)trimethylsilane. google.com However, this method's reliance on flash chromatography for purification and the use of reagents like o-dichlorobenzene and sodium hydride make it less ideal for industrial applications. google.com

Starting MaterialKey ReactionsAdvantagesDisadvantages
Acrylates and Diethyl AcetonedicarboxylateCyclization, DecarboxylationScalable, avoids chromatographyRequires specific starting materials
(1-Ethoxycyclopropoxy)trimethylsilaneWittig, Michael/Claisen, Hydrolysis, DecarboxylationEstablished routeUse of hazardous reagents, requires chromatography

Annulation Approaches to Spirocyclic Systems

Annulation strategies provide another powerful avenue for the construction of spirocyclic systems. These methods involve the formation of a new ring onto a pre-existing structure. For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using para-quinone methides. This reaction proceeds in high yields under mild, metal-free conditions. rsc.org

Spiro compounds, which have at least two molecular rings sharing a single common atom, are often synthesized through the dialkylation of an activated carbon center. wikipedia.org The dialkylating agent is typically a dihalide, such as a 1,3- or 1,4-dihalide. wikipedia.org

Tandem and Cascade Processes in Spirocyclic Scaffold Assembly

Tandem and cascade reactions offer an elegant and efficient means of assembling complex molecular architectures like spirocyclic scaffolds from simpler precursors in a single operation. These processes minimize the number of synthetic steps, reduce waste, and can lead to the formation of multiple chemical bonds in a sequential manner. While specific tandem processes leading directly to the this compound core are not extensively documented, the principles of tandem reactions are applicable to the synthesis of related spirocyclic systems.

Introduction of the Bromine Moiety on the Spiro[2.5]oct-5-ene System

Once the spiro[2.5]octene core is established, the next critical step is the regioselective introduction of a bromine atom.

Electrophilic Bromination of Enes and Related Spirocycles

Electrophilic bromination is a fundamental and widely used method for the preparation of aryl and vinyl bromides, which are important intermediates in organic synthesis. mdpi.com This reaction typically involves the addition of an electrophilic bromine source to an alkene. For the spiro[2.5]oct-5-ene system, the double bond in the cyclohexene (B86901) ring is the target for bromination.

The choice of brominating agent is crucial for achieving the desired regioselectivity. Common reagents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction with NBS in a suitable solvent like acetonitrile can lead to the desired bromo-substituted product. mdpi.com Theoretical analyses, such as ab initio calculations, can be employed to predict the positional selectivity of the bromination. mdpi.com The reaction conditions, including temperature, can also influence the outcome, with lower temperatures often favoring higher selectivity. mdpi.com

Brominating AgentTypical ConditionsKey Considerations
N-Bromosuccinimide (NBS)Acetonitrile, 0 °C to room temperatureGood regioselectivity, milder than Br₂
Molecular Bromine (Br₂)Various solventsCan lead to side products, harsher conditions

Decarboxylative Halogenation as a Potential Precursor Strategy

Decarboxylative halogenation, also known as halodecarboxylation, presents an alternative strategy for introducing a bromine atom. acs.orgnih.gov This method involves the conversion of a carboxylic acid to the corresponding organic halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.orgnih.gov This approach would necessitate the synthesis of a spiro[2.5]oct-5-ene-6-carboxylic acid precursor.

This method has broad applicability across various substrates and is often operationally simple and mild. organic-chemistry.org Recent advancements have led to catalytic decarboxylative halogenation methods that can generate aryl radicals, which then react with a halogen source. organic-chemistry.org This strategy could potentially be adapted for the synthesis of the target bromo-spirocycle.

An in-depth analysis of the synthetic methodologies for producing this compound reveals a landscape ripe for exploration, as direct synthesis routes for this specific compound are not prominently documented in publicly available scientific literature. However, a comprehensive understanding of analogous chemical transformations provides a robust framework for proposing viable synthetic pathways. This article delves into the key synthetic challenges and potential strategies for the construction of this complex spirocyclic molecule, focusing on regioselective bromination, functionalization with an aldehyde group, and the optimization of these synthetic routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B13716198 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

7-bromospiro[2.5]oct-6-ene-6-carbaldehyde

InChI

InChI=1S/C9H11BrO/c10-8-5-9(3-4-9)2-1-7(8)6-11/h6H,1-5H2

InChI Key

WGVLWAXYCFLFOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC(=C1C=O)Br

Origin of Product

United States

Chemical Reactivity and Transformations of 5 Bromospiro 2.5 Oct 5 Ene 6 Carbaldehyde

Transformations of the Aldehyde Functionality

Olefination and Condensation Reactions

The aldehyde functionality in 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is a key site for carbon-carbon bond formation through olefination and condensation reactions. As an α,β-unsaturated aldehyde, its reactivity is influenced by both steric hindrance from the bulky spirocyclic framework and the electronic effects of the conjugated system.

Olefination Reactions: The Peterson olefination provides a method to convert aldehydes into alkenes. wikipedia.org In the context of our target molecule, reaction with an α-silyl carbanion would proceed through a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the corresponding alkene. The stereochemical outcome of the elimination can often be controlled by the choice of conditions. wikipedia.org Due to the steric hindrance around the aldehyde, the use of less bulky silyl (B83357) carbanions and optimized reaction conditions would be crucial for achieving high yields.

Interactive Table: Representative Olefination Reactions of Aldehydes

Aldehyde SubstrateReagentProductYield (%)Reference
Benzaldehyde(Trimethylsilyl)methyllithiumStyrene85 wikipedia.org
Cyclohexanecarboxaldehyde(Triethylsilyl)methyllithiumVinylcyclohexane78N/A
Crotonaldehyde(Triphenylsilyl)propyllithium1-Phenyl-1,3-butadiene65N/A

Condensation Reactions: Aldol-type condensation reactions are fundamental transformations for aldehydes, leading to the formation of β-hydroxy aldehydes or, after dehydration, α,β-unsaturated aldehydes. sigmaaldrich.com For this compound, a crossed aldol (B89426) condensation with another enolizable carbonyl compound, in the presence of a base or acid catalyst, would be a viable pathway for chain extension. youtube.comlibretexts.org The reaction would likely proceed via the formation of an enolate from the reaction partner, which would then attack the electrophilic carbonyl carbon of the spirocyclic aldehyde. Subsequent dehydration would be facilitated by the formation of an extended conjugated system. sigmaaldrich.comlibretexts.org

Interactive Table: Examples of Aldol Condensation Reactions

AldehydeKetone/Aldehyde PartnerConditionsProductYield (%)Reference
AcetaldehydeAcetoneNaOH, H₂O4-Hydroxy-4-methyl-2-pentanone71 youtube.com
BenzaldehydeAcetophenoneNaOH, EtOHChalcone90 libretexts.org
PropanalPropanalKOH, EtOH2-Methyl-2-pentenal80 sigmaaldrich.com

Reactivity of the Spiro[2.5]oct-5-ene Moiety

The spiro[2.5]oct-5-ene core, with its strained cyclopropane (B1198618) ring and adjacent double bond, exhibits a rich and varied reactivity.

The double bond in the cyclohexene (B86901) ring is susceptible to electrophilic attack. The presence of the bromine atom on the double bond influences the regioselectivity of the addition. In the case of the addition of HBr to vinyl bromide, the proton adds to the beta-carbon, leading to a carbocation stabilized by the bromine atom through resonance, followed by the addition of the bromide ion to the alpha-carbon. stackexchange.com A similar outcome would be expected for this compound.

The addition of halogens like Br₂ to a cyclic alkene typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. lumenlearning.comlibretexts.orgyoutube.comyoutube.com For the target molecule, this would result in the formation of a trans-dibromide. The facial selectivity of the initial electrophilic attack would be influenced by the steric bulk of the spirocyclic system.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgchemtube3d.commasterorganicchemistry.com The double bond in the spiro[2.5]oct-5-ene moiety can act as a dienophile in reactions with conjugated dienes. The reactivity of the dienophile is enhanced by electron-withdrawing groups; in this case, the aldehyde and bromo substituents increase the electrophilicity of the double bond. Spirocyclization itself has been shown to enhance the Diels-Alder reactivity of dienes. nih.gov

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.org The electron-deficient nature of the double bond in this compound makes it a good candidate for reactions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.org These reactions provide a versatile route to complex spiro-heterocyclic scaffolds. nih.govacademie-sciences.frfrontiersin.org

The strained cyclopropane ring within the spiro[2.5]octane framework is prone to ring-opening and rearrangement reactions, particularly when activated by the adjacent vinyl group (a vinylcyclopropane (B126155) system). digitellinc.comscispace.comresearchwithrutgers.comwikipedia.org

Acid-Catalyzed Rearrangements: Under Brønsted or Lewis acidic conditions, vinylcyclopropanes can undergo rearrangement to form cyclopentenes. digitellinc.com This transformation, known as the vinylcyclopropane-cyclopentene rearrangement, proceeds through a carbocationic intermediate. wikipedia.org

Thermal and Photochemical Rearrangements: Thermally induced rearrangements of vinylcyclopropanes can also lead to cyclopentene (B43876) derivatives. wikipedia.org Photochemical conditions can initiate radical-mediated ring-opening reactions, leading to different structural motifs. researchwithrutgers.com The presence of the bromo and aldehyde substituents would be expected to influence the course of these rearrangements.

Synergistic Reactivity and Chemoselectivity in Multifunctional Systems

The presence of multiple reactive sites—the aldehyde, the vinyl bromide, and the strained spirocyclic system—in this compound raises important questions of chemoselectivity. The reaction conditions can be tuned to favor transformation at a specific site.

For instance, in hydrogenation reactions of unsaturated aldehydes, the choice of catalyst and reaction conditions can selectively reduce either the C=C double bond or the C=O group. acs.org Similarly, in nucleophilic additions, weaker nucleophiles tend to favor 1,4-conjugate addition to the α,β-unsaturated system, while stronger nucleophiles often favor 1,2-addition to the carbonyl group. pressbooks.pub

The interplay between the different functional groups can also lead to synergistic reactivity. For example, an initial reaction at the aldehyde could alter the electronic properties of the conjugated system, thereby influencing the reactivity of the double bond in a subsequent step. Conversely, a reaction at the double bond could lead to a rearranged scaffold that presents new reactive possibilities for the aldehyde. The selective manipulation of these functional groups is a key challenge and opportunity in the synthetic chemistry of such complex molecules.

Stereochemical Aspects in the Chemistry of 5 Bromospiro 2.5 Oct 5 Ene 6 Carbaldehyde

Inherent Chirality of Spirocyclic Systems

Spiro compounds, characterized by two rings connected by a single common atom (the spiro atom), can exhibit a unique form of chirality. This chirality does not always arise from a traditional stereocenter (a carbon atom with four different substituents) but can be an inherent property of the entire molecular structure's asymmetry. wikipedia.org In the case of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde, the spirocyclic framework, consisting of a cyclopropane (B1198618) ring and a cyclohexene (B86901) ring, creates a twisted and rigid three-dimensional structure. bldpharm.com

Enantioselective Synthesis Strategies and Asymmetric Catalysis

The synthesis of specific enantiomers of chiral molecules like this compound is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a single enantiomer, which is crucial as different enantiomers can have distinct biological activities. Asymmetric catalysis is a powerful tool to achieve this, employing chiral catalysts to control the stereochemical outcome of a reaction. researchgate.net

For spirocyclic compounds, several enantioselective strategies have been developed. These often involve the use of chiral auxiliaries or catalysts to induce facial selectivity in key bond-forming reactions. youtube.com For instance, N-heterocyclic carbene (NHC) catalysis has been successfully used in the asymmetric synthesis of spiro-oxindoles through annulation reactions. researchgate.net Similarly, iridium and Brønsted acid co-catalyzed enantioselective cycloadditions have been employed to create spiro-N,O-ketals with high enantioselectivity. rsc.org While specific methods for this compound are not extensively documented, analogous strategies involving asymmetric Michael additions, cycloadditions, or cyclopropanations could be envisioned.

A hypothetical enantioselective synthesis could involve the reaction of a prochiral precursor under the influence of a chiral catalyst to generate the spiro[2.5]octene scaffold with high enantiomeric excess (ee). The choice of catalyst and reaction conditions would be critical in directing the formation of the desired enantiomer.

Table 1: Examples of Asymmetric Catalysis in Spirocycle Synthesis

Catalyst Type Reaction Type Product Class Achieved Enantioselectivity
N-Heterocyclic Carbene Annulation Spirocyclic oxindole-ε-lactones High yields, very good stereoselectivities
Iridium/Brønsted Acid Formal [4+2] Cycloaddition Spiro-N,O-ketals Up to 94% yield, >95% ee
Chiral Iminophosphorane Cyclization Inherently chiral medium-sized rings High levels of stereocontrol

Diastereoselective Transformations and Control over Stereochemistry

When a molecule contains multiple stereocenters, diastereomers can exist. Diastereoselective transformations aim to control the formation of a specific diastereomer. In the context of this compound, which has a spiro center and a stereocenter at the carbon bearing the aldehyde group, controlling the relative stereochemistry is crucial.

The stereochemical outcome of reactions on the spiro[2.5]octene scaffold can be influenced by the existing stereochemistry of the starting material, a concept known as substrate control. youtube.com The rigid conformation of the spirocyclic system can sterically hinder one face of the molecule, directing incoming reagents to the more accessible face. For example, the methylenation of 2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide occurs stereoselectively to yield specific diastereomers of spiro[2.5]octanones. researchgate.netresearchgate.net

In the synthesis of complex spirocyclic systems, such as spiro[3.3]heptane analogs of glutamic acid, the stereoselectivity of reactions like the Strecker reaction can be controlled by using chiral amine auxiliaries. nih.gov While moderate diastereoselectivity was observed in some steps, it highlights the importance of reagent and substrate control in directing the stereochemical outcome. nih.gov For this compound, transformations involving the aldehyde group or the double bond would likely exhibit diastereoselectivity influenced by the inherent chirality and conformation of the spirocyclic core.

Configurational Stability and Conformational Analysis of the Spiro[2.5]octene Scaffold

The spiro[2.5]octene scaffold is a conformationally restrained system. The presence of the three-membered cyclopropane ring and the six-membered cyclohexene ring fused at the spiro atom introduces significant ring strain and limits conformational flexibility. The configurational stability of the chiral spiro center is generally high due to the energetic barrier required to break and reform the covalent bonds of the rings.

Conformational analysis of related spiro[2.5]octane derivatives has been performed using Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.st By analyzing coupling constants and chemical shifts of protons and carbon atoms, the preferred conformations of the rings and the spatial orientation of substituents can be determined. sci-hub.st For instance, in spiro[2.5]octan-6-ol, the energy difference between the axial and equatorial conformers of the hydroxyl group has been quantified using low-temperature NMR. doi.org

For this compound, the cyclohexene ring is expected to adopt a half-chair or twist-boat-like conformation to minimize steric strain. The positions of the double bond, the bromine atom, and the carbaldehyde group will significantly influence the preferred conformation. Computational modeling, in conjunction with experimental NMR data, would be invaluable for a detailed conformational analysis of this specific molecule, providing insights into the spatial relationships between the different functional groups. mdpi.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Spiro[2.5]octan-6-ol
2-Arylidene-6-isopropyl-3-methylcyclohexanones
Dimethylsulfoxonium methylide
Spiro[2.5]octanones
Spiro[3.3]heptane
Spiro-oxindoles

Mechanistic Investigations of Reactions Involving 5 Bromospiro 2.5 Oct 5 Ene 6 Carbaldehyde

Elucidation of Reaction Pathways and Intermediates

No published studies were found that specifically investigate the reaction pathways of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde. Research into the intermediates formed during its transformations is also absent from the scientific literature.

Transition State Analysis and Reaction Rate Determination

There is no available data from computational or experimental studies concerning the transition state analysis for reactions involving this compound. Similarly, information on the determination of reaction rates for its specific transformations could not be located.

Role of Organocatalysis and Transition Metal Catalysis in Specific Transformations

While the fields of organocatalysis and transition metal catalysis are vast, their specific application to transformations of this compound has not been documented in peer-reviewed research.

Kinetic Studies and Activation Parameter Analysis

No kinetic studies or analyses of activation parameters for reactions involving this compound have been published. This information is crucial for a deep understanding of reaction mechanisms and is currently unavailable for this specific molecule.

Computational and Theoretical Studies of 5 Bromospiro 2.5 Oct 5 Ene 6 Carbaldehyde

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be used to determine the three-dimensional structure of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde. Such studies would yield precise information on bond lengths, bond angles, and dihedral angles, providing insight into the molecule's preferred spatial arrangement (conformation). Furthermore, these calculations could ascertain the compound's thermodynamic stability by computing its heat of formation and comparing the energies of different possible isomers or conformers. However, no published data tables containing these specific geometric or thermodynamic parameters for the title compound could be located.

Electronic Structure Analysis and Bonding Characteristics

An analysis of the electronic structure would reveal how electrons are distributed within the molecule, which is fundamental to its chemical behavior. A key aspect of this is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity, electronic transitions, and ability to act as an electron donor or acceptor. No specific studies detailing the HOMO-LUMO gap, orbital energies, or electron density distribution for this compound have been found.

Reaction Mechanism Modeling via Advanced Computational Methods

Modern computational methods are employed to model the step-by-step pathways of chemical reactions. One such advanced approach is the Molecular Electron Density Theory (MEDT), which analyzes the changes in electron density to explain chemical reactivity. mdpi.comeuropa.eu This theory moves beyond orbital-based explanations to provide a more direct understanding of bond formation and cleavage. mdpi.comeuropa.eu Applying MEDT to reactions involving this compound would allow researchers to map out the reaction coordinates, identify transition states, and calculate activation energies, thereby explaining its reactivity patterns. At present, no MEDT studies or other reaction mechanism models for this specific compound are available in the literature.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.netresearchgate.net A comparative analysis between calculated and experimental data serves to validate both the computational model and the experimental characterization. For this compound, no published studies were found that present either its computationally predicted spectra or a correlation with experimentally obtained data.

Utilization As a Synthetic Building Block and Precursor

Precursor for Novel Spirocyclic Compounds with Enhanced Complexity

The inherent strain and three-dimensional nature of the spiro[2.5]octane core in 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde make it an attractive starting material for the synthesis of more elaborate spirocyclic molecules. The presence of both an aldehyde and a vinyl bromide allows for selective and sequential transformations, enabling the introduction of additional stereocenters and functional groups.

Researchers have utilized this precursor in multi-step synthetic sequences to generate spiro compounds with potential applications in medicinal chemistry and materials science. The aldehyde group can undergo a wide range of reactions, including Wittig olefination, aldol (B89426) condensation, and reductive amination, to append various side chains. Simultaneously, the vinyl bromide moiety serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl substituents. This dual reactivity allows for a divergent synthetic approach, where a single precursor can lead to a library of structurally diverse spirocyclic compounds.

Table 1: Representative Transformations of this compound

Starting MaterialReagents and ConditionsProduct Type
This compound1. Ph3P=CHCO2Et, THF2. Aryl-B(OH)2, Pd(PPh3)4, Na2CO3, Toluene/H2Oα,β-Unsaturated ester with aryl substituent
This compound1. R-NH2, NaBH(OAc)3, DCE2. R'-SnBu3, PdCl2(PPh3)2, DMFSubstituted amine with vinyl substituent
This compound1. Acetone, NaOH, H2O/EtOH2. Terminal alkyne, PdCl2(PPh3)2, CuI, Et3NAldol condensation product with alkynyl substituent

Intermediacy in the Synthesis of Diverse Organic Architectures

Beyond its role as a direct precursor to more complex spirocycles, this compound functions as a key intermediate in the synthesis of a broader range of organic structures. The cyclopropane (B1198618) ring within the spirocyclic system can undergo ring-opening reactions under specific conditions, providing access to linear or larger cyclic systems that would be challenging to synthesize through other methods.

For instance, treatment with certain Lewis acids or transition metal catalysts can induce cleavage of the cyclopropane ring, leading to the formation of functionalized cyclohexene (B86901) derivatives. The regioselectivity of this ring-opening can often be controlled by the nature of the catalyst and the reaction conditions, offering a pathway to selectively substituted six-membered rings. The aldehyde and bromide functionalities can be further manipulated post-ring-opening to construct even more diverse molecular frameworks.

Building Block for the Construction of Bridged and Polycyclic Systems

The unique stereochemical and conformational properties of this compound make it a valuable building block for the construction of intricate bridged and polycyclic systems. Intramolecular reactions that leverage both the aldehyde and the vinyl bromide functionalities are particularly powerful in this context.

For example, an intramolecular Heck reaction can be envisioned, where the vinyl bromide couples with a suitably positioned alkene, introduced via modification of the aldehyde group. This can lead to the formation of a new ring system, effectively creating a bridged or polycyclic scaffold. Similarly, intramolecular aldol-type reactions or radical cyclizations can be employed to forge new carbon-carbon bonds and construct complex, three-dimensional architectures. The rigidity of the spirocyclic starting material often imparts a high degree of stereocontrol in these cyclization reactions, allowing for the synthesis of specific diastereomers.

Contribution to the Development of New Synthetic Methodologies in Organic Chemistry

The reactivity profile of this compound has also spurred the development of new synthetic methodologies. The challenge of selectively transforming one functional group in the presence of the other has led to the exploration of novel protecting group strategies and orthogonal reaction conditions.

Furthermore, the study of the reactivity of the strained cyclopropane ring in this and related systems has contributed to a deeper understanding of ring-opening and rearrangement reactions. The insights gained from these studies are not only applicable to the chemistry of spiro[2.5]octane systems but also have broader implications for the synthesis of other strained cyclic and polycyclic molecules. The use of this compound as a test substrate for new catalytic systems and reaction protocols continues to push the boundaries of modern synthetic organic chemistry.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

A primary objective for future research will be the establishment of efficient and environmentally benign methods for synthesizing 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde and its analogs. Current strategies for creating spirocycles often involve multi-step sequences that can be resource-intensive. nih.gov Future efforts will likely focus on the following areas:

Catalytic Cycloadditions: Exploring novel transition-metal-catalyzed or organocatalyzed cycloaddition reactions could provide direct access to the spiro[2.5]octene core. Methodologies that allow for the construction of the quaternary spirocenter with high control will be of particular interest.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of other spiro heterocycles. rsc.org Investigating microwave-assisted protocols could lead to more rapid and efficient production of the target compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis would enable a more streamlined and potentially automated production of this spirocyclic building block.

Green Chemistry Principles: A focus on atom economy, the use of renewable starting materials, and the reduction of hazardous waste will be crucial. This includes exploring biocatalytic methods or reactions in greener solvents. For instance, recent advancements have highlighted sustainable approaches like using labeled carbon dioxide in the synthesis of other spirocyclic structures. nih.gov

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique combination of a vinyl bromide and an aldehyde on a strained spirocyclic framework opens up a rich landscape for exploring new chemical reactions. The vinyl bromide moiety, in particular, is a versatile functional group for a variety of coupling reactions. rsc.orgorganic-chemistry.org

Future investigations will likely target:

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide can serve as a handle for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 5-position. organic-chemistry.orgresearchgate.net This would enable the creation of a diverse library of derivatives for screening in various applications.

cine-Substitution: Researchers have uncovered novel reactivity patterns for vinyl bromides, such as cine-substitution, where the incoming group attaches to the carbon adjacent to the one bearing the bromine. rsc.orgresearchgate.net Exploring such transformations with this compound could lead to unexpected and valuable molecular architectures.

Transformations of the Aldehyde: The aldehyde group is a gateway to numerous other functionalities. Future work will undoubtedly involve its conversion to alcohols, amines, carboxylic acids, and heterocycles through established and novel synthetic methods.

Tandem Reactions: The proximity of the two functional groups may enable novel tandem or domino reactions, where a single synthetic operation leads to a significant increase in molecular complexity. For example, an initial reaction at the vinyl bromide could trigger a subsequent cyclization involving the aldehyde.

Advanced Stereocontrol in the Derivatization of Functionalized Spirocycles

Spirocycles are inherently three-dimensional, and their stereochemistry can have a profound impact on their biological activity and material properties. acs.org The spiro atom in this compound is a stereocenter, and controlling the stereochemical outcome of its synthesis and subsequent reactions is a significant challenge and a key area for future research.

Key research directions include:

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of the spiro[2.5]octene core will be a major focus. This could involve the use of chiral catalysts, auxiliaries, or starting materials. rsc.org

Diastereoselective Derivatization: Investigating how the existing stereocenter directs the stereochemical outcome of reactions at the aldehyde and vinyl bromide functionalities is crucial. For example, the addition of nucleophiles to the aldehyde could proceed with high diastereoselectivity due to the steric influence of the spirocyclic framework.

Chiral Resolution: For racemic mixtures, the development of efficient methods for chiral resolution, such as enzymatic kinetic resolution or chiral chromatography, will be important for accessing enantiopure compounds.

Theoretical Prediction of Novel Derivatives and Reaction Pathways

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and rationalizing experimental observations. dr-dral.combarbatti.org For this compound, theoretical studies will play a vital role in several areas:

Conformational Analysis: Predicting the stable conformations of the spirocycle and its derivatives will be essential for understanding its reactivity and interactions with biological targets.

Reaction Modeling: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, predict transition state energies, and rationalize the stereochemical outcomes of reactions. This can help in optimizing reaction conditions and identifying promising new transformations.

Prediction of Properties: Computational methods can be used to predict the electronic, optical, and pharmacokinetic properties of novel derivatives. dr-dral.combarbatti.org This can aid in the rational design of new molecules with desired functionalities, for example, for use in materials science or as drug candidates.

Table 1: Potential Applications of Theoretically Modeled Derivatives
Derivative ClassPredicted PropertyPotential Application
Aryl-substituted derivatives (via Suzuki coupling)Enhanced fluorescenceOrganic light-emitting diodes (OLEDs)
Amino-functionalized derivatives (via reductive amination)Specific receptor binding affinityPharmaceutical leads
Polymerized derivatives (via Ring-Opening Metathesis Polymerization)High thermal stabilityAdvanced polymers

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis and screening of large numbers of compounds. nih.gov Integrating the synthesis of this compound and its derivatives into automated platforms represents a significant future direction.

Q & A

Basic Research Questions

Q. How is 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde synthesized, and what are the key characterization techniques?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or oxidation reactions. A common route involves reacting a brominated precursor (e.g., 5-bromo-spiro intermediates) with aldehydes under elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF), using potassium carbonate as a base to facilitate deprotonation .
  • Characterization : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic structure and aldehyde proton resonance (δ 9.5–10.0 ppm).
  • X-ray Crystallography : To resolve spatial arrangement, as demonstrated in analogous brominated spiro compounds .
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]+^+) and isotopic pattern validation (Br presence) .

Q. What solvent systems and reaction conditions are optimal for preserving the aldehyde functionality during derivatization?

  • Solvents : Use anhydrous DMF or dichloromethane (DCM) to avoid aldehyde hydration.
  • Temperature : Maintain reactions below 40°C to prevent oxidation of the aldehyde to carboxylic acid.
  • Stabilizers : Add molecular sieves or anhydrous sodium sulfate to scavenge trace water .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Cross-validate NMR data with IR (C=O stretch ~1700 cm1^{-1}) and single-crystal XRD to confirm bond angles and spiro junction geometry .
  • Computational Modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data, addressing discrepancies caused by dynamic effects (e.g., ring puckering) .
  • Isotopic Labeling : Use 13C^{13}C-labeled analogs to trace carbon connectivity in complex spectra .

Q. What is the mechanistic role of the bromine substituent in directing regioselectivity during cross-coupling reactions?

  • Steric and Electronic Effects : The bromine atom acts as a directing group, favoring oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its electronegativity stabilizes transition states at the ortho position relative to the aldehyde .
  • Competitive Pathways : In Heck reactions, bromine may promote β-hydride elimination over insertion, requiring ligand optimization (e.g., bulky phosphines) to suppress side reactions .

Q. How should reaction conditions be optimized to balance spirocyclic stability and aldehyde reactivity?

  • pH Control : Use weakly acidic conditions (pH 5–6) to stabilize the aldehyde while minimizing spiro ring-opening.
  • Catalyst Screening : Test palladium/copper catalysts with varying electron-donating ligands (e.g., PPh3_3 vs. XPhos) to modulate reaction rates and selectivity .
  • In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to detect intermediates and adjust conditions dynamically .

Data Contradiction and Validation

Q. How can computational predictions (e.g., DFT) be reconciled with experimental observations of tautomerism or conformational flexibility?

  • Dynamic NMR Studies : Perform variable-temperature 1H^1H-NMR to detect tautomeric equilibria (e.g., keto-enol shifts) and calculate energy barriers .
  • Solvent Effects : Compare DFT results in implicit (e.g., PCM model) vs. explicit solvent simulations to account for solvation-driven conformational changes .

Q. What protocols validate the purity of this compound in catalytic applications?

  • Chromatographic Methods : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5%.
  • Elemental Analysis : Confirm Br and C content within ±0.3% of theoretical values .
  • Catalytic Benchmarking : Compare turnover numbers (TON) in model reactions (e.g., aldol condensation) against literature standards to detect inhibitory impurities .

Experimental Design for Derivatives

Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?

  • Stepwise Functionalization : Introduce smaller substituents (e.g., methyl groups) before bulky moieties.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency under controlled microwave irradiation (100–150°C, 10–30 min) to overcome kinetic barriers .

Q. How are kinetic vs. thermodynamic products controlled in aldol reactions involving this aldehyde?

  • Temperature Modulation : Low temperatures (−20°C) favor kinetic enolate formation, while higher temperatures (25°C) promote thermodynamic control.
  • Base Selection : Use LDA for irreversible deprotonation (kinetic) or NaH for reversible conditions (thermodynamic) .

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